![molecular formula C20H14Cl2N2S B2411071 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile CAS No. 341967-45-1](/img/structure/B2411071.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile” consists of a nicotinonitrile core with a phenyl and a methyl group at the 6 and 4 positions, respectively. The 2 position is substituted with a sulfanyl group linked to a 3,4-dichlorobenzyl group .科学的研究の応用
Antileukotrienic Agents Synthesis : The synthesis of various compounds structurally related to 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile, specifically focusing on potential antileukotrienic drugs, has been described. Catalytic hydrogenation and in-vitro cytotoxicity testing play a crucial role in their development (Jampílek et al., 2004).
Spectroscopic Analysis for Chemotherapeutic Potential : Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy was carried out on a compound related to this compound, suggesting its potential as a chemotherapeutic agent. Molecular docking studies indicate inhibitory activity against GPb, highlighting its potential as an anti-diabetic compound (Alzoman et al., 2015).
Anti-Helicobacter pylori Agents : Novel structures derived from this chemical scaffold have shown potent activities against Helicobacter pylori, indicating potential use as anti-H. pylori agents. These compounds displayed low minimal inhibition concentration values against various H. pylori strains (Carcanague et al., 2002).
Cytotoxic Activity in Cancer Research : Research on 4-thiopyrimidine derivatives, which are related to this compound, has revealed insights into their cytotoxicity against various cancer cell lines, offering potential avenues in cancer treatment (Stolarczyk et al., 2018).
Polymorphism and Anti-Inflammatory Activity : Studies on the polymorphic forms of compounds structurally similar to this compound have shown significant anti-inflammatory activities, underlining their potential application in the treatment of inflammation-related conditions (Rai et al., 2016).
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with protein tyrosine . Protein tyrosine phosphorylation is a common post-translational modification which can create novel recognition motifs for protein interactions and cellular localization, affect protein stability, and regulate enzyme activity .
Biochemical Pathways
Given its potential interaction with protein tyrosine, it may influence pathways where protein tyrosine phosphorylation plays a key role .
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-13-9-19(15-5-3-2-4-6-15)24-20(16(13)11-23)25-12-14-7-8-17(21)18(22)10-14/h2-10H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYMVROHODCFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

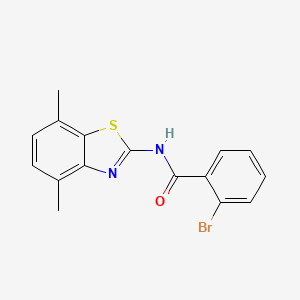
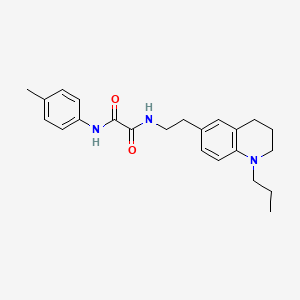
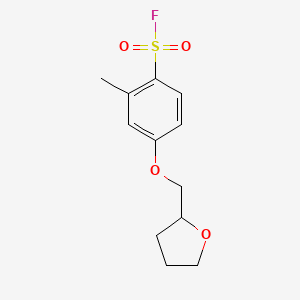
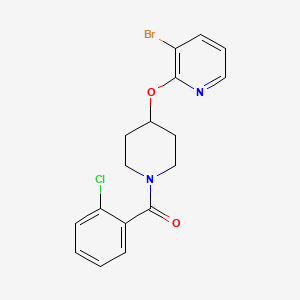

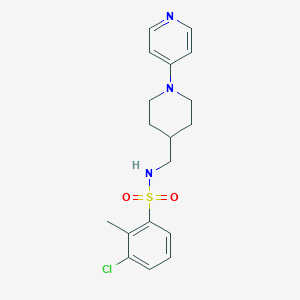
![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)
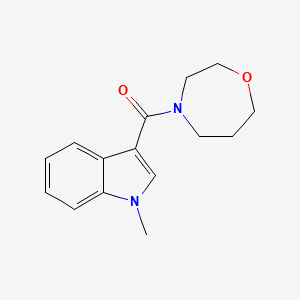

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)